REACTION_CXSMILES
|
B([O:8][CH2:9][CH3:10])(OCC)OCC.C([C:14]1[C:19]2[N:20]=[N:21][S:22][C:18]=2C=[CH:16][CH:15]=1)(O)=O.CO>O1CCCC1>[OH:8][CH2:9][C:10]1[C:18]2[S:22][N:21]=[N:20][C:19]=2[CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
B(OCC)(OCC)OCC
|
Name
|
carboxybenzo-1,2,3-thiadiazole
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=CC2=C1N=NS2
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
STIRRING
|
Details
|
After the mixture has been stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
TEMPERATURE
|
Details
|
it is cooled again to 5°-10° C.
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling thoroughly
|
Type
|
CUSTOM
|
Details
|
The mixture is then evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
a further 300 ml of methanol are added
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated again
|
Type
|
CUSTOM
|
Details
|
The residue is purified on silica gel (solvent: ethyl acetate/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OCC1=CC=CC=2N=NSC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |